molecular formula C9H9BrClNO2 B11842299 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

Cat. No.: B11842299
M. Wt: 278.53 g/mol
InChI Key: HXVVFCJCMRFZMH-UHFFFAOYSA-N
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Description

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrClNO2 This compound is a derivative of phenylalanine, an essential amino acid, and features both bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-4-chlorobenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with glycine or its derivatives to form an intermediate.

    Reduction: The intermediate is then reduced to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The halogens (bromine and chlorine) on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the bromine substituent.

    3-Bromopropanoic acid: Contains a bromine atom but lacks the amino and chlorophenyl groups.

Uniqueness

The unique combination of amino, bromo, and chloro substituents in 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

3-amino-2-(2-bromo-4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

HXVVFCJCMRFZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CN)C(=O)O

Origin of Product

United States

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